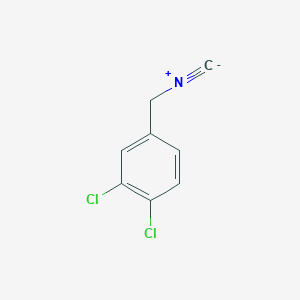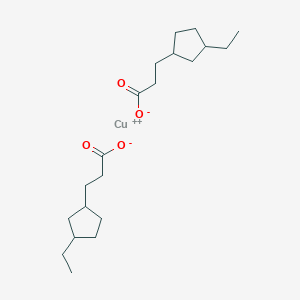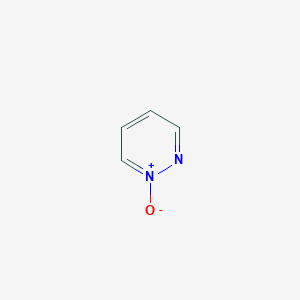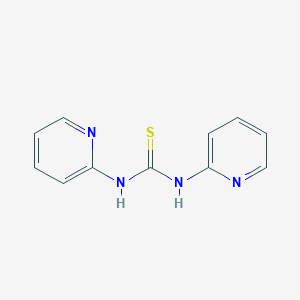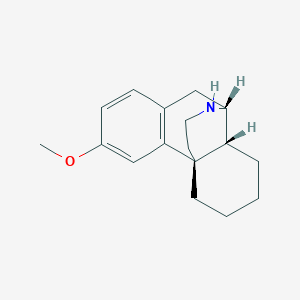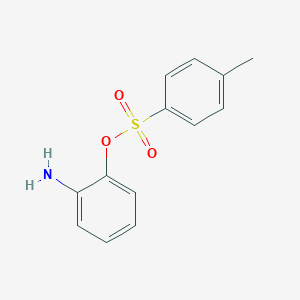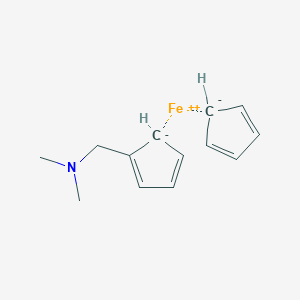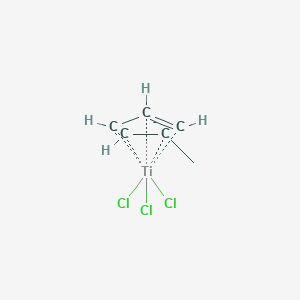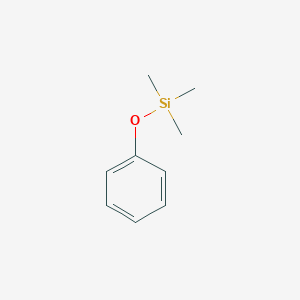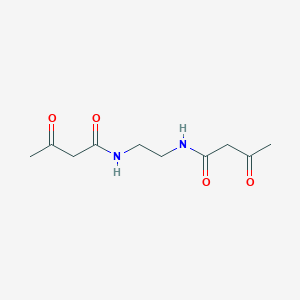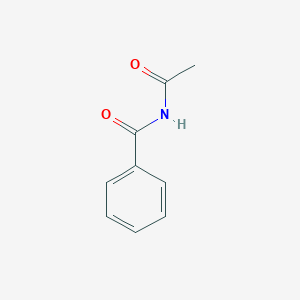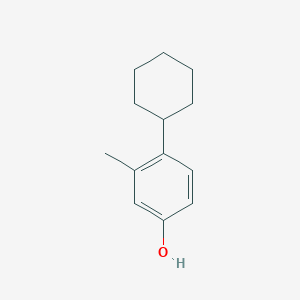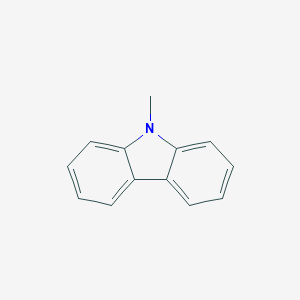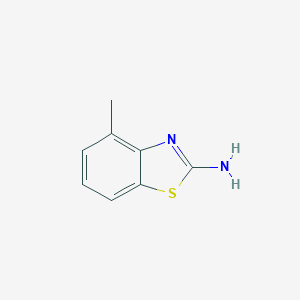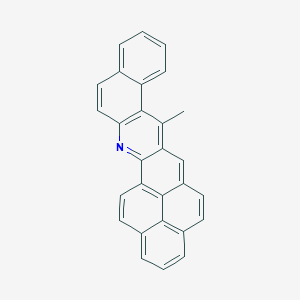
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-, also known as BPA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. BPA is a derivative of acridine and is commonly used as a fluorescent probe in DNA intercalation studies.
Mecanismo De Acción
The mechanism of action of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is not fully understood. However, it is believed that Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- may interact with DNA and cause changes in gene expression. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells.
Efectos Bioquímicos Y Fisiológicos
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have a variety of biochemical and physiological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to induce apoptosis in cancer cells and has potential anti-cancer properties. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells. Additionally, Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have an inhibitory effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe in DNA intercalation studies. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- also has potential anti-cancer properties, making it a promising compound for cancer research. However, one limitation of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its complex synthesis method, which can make it difficult to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- for use in experiments.
Direcciones Futuras
There are several future directions for research involving Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-. One area of research could be to further investigate the potential anti-cancer properties of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- and its ability to induce apoptosis in cancer cells. Another area of research could be to study the interactions of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- with other compounds and biological systems to better understand its mechanism of action. Additionally, future research could focus on developing new and more efficient methods for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
Métodos De Síntesis
The synthesis of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is a complex process that involves multiple steps. The most common method for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is through the condensation of 1,2-dimethylbenzene and 9-methylacridine in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
Aplicaciones Científicas De Investigación
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is commonly used as a fluorescent probe in DNA intercalation studies. It has also been used as a model compound to study the interactions of PAHs with biological systems. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
1492-55-3 |
|---|---|
Nombre del producto |
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- |
Fórmula molecular |
C28H17N |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-23-15-20-10-9-18-6-4-7-19-11-13-22(27(20)26(18)19)28(23)29-24-14-12-17-5-2-3-8-21(17)25(16)24/h2-15H,1H3 |
Clave InChI |
LFBXCJCINUUCBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
SMILES canónico |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
Otros números CAS |
1492-55-3 |
Sinónimos |
7-Methylbenzo[a]phenaleno[1,9-hi]acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



